5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde
Description
5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde is a halogenated pyridine derivative with a molecular formula $ \text{C}8\text{H}6\text{BrClNO} $. This compound features a pyridine ring substituted with bromine (position 5), chlorine (position 4), a methyl group (position 6), and a formyl group (position 3). Its structural complexity and electronic properties make it a valuable intermediate in pharmaceutical synthesis and materials science, particularly in the development of ligands for catalysis or as a precursor for heterocyclic expansions .
The compound’s crystallographic data, such as bond lengths and angles, are often determined using software like SHELXL (part of the SHELX suite), which is widely employed for small-molecule refinement due to its precision and robustness in handling halogen-heavy structures .
Properties
IUPAC Name |
5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-6(8)7(9)5(3-11)2-10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCMVUTIHKEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248407-32-9 | |
| Record name | 5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 6-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as halogenation, protection-deprotection strategies, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the pyridine ring.
Oxidation and Reduction Reactions: The aldehyde group can participate in oxidation reactions to form carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that lead to the development of compounds with significant biological activity.
Protein Kinase Inhibitors
5-Bromo-4-chloro-6-methylpyridine derivatives have been explored as potential protein kinase inhibitors. For instance, synthetic routes have been developed to produce analogs that modulate cell cycle control, which is crucial in cancer therapy. These compounds are designed to inhibit specific kinases involved in tumor growth and proliferation, making them valuable in cancer treatment strategies .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and cancer.
Neurological Applications
Research indicates that derivatives of 5-bromo-4-chloro-6-methylpyridine may exhibit activity against dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. The synthesis of these derivatives often involves palladium-catalyzed reactions, which enhance yield and selectivity .
Anticancer Activity
Studies have shown that certain derivatives can inhibit the growth of cancer cells by interfering with signaling pathways essential for cell division and survival. The structural modifications on the pyridine ring can significantly affect their potency and selectivity against various cancer types .
Synthetic Methodologies
The synthesis of 5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde typically involves multi-step organic reactions, including halogenation, formylation, and cross-coupling techniques.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are commonly employed to synthesize aryl-pyridine derivatives from 5-bromo-4-chloro-6-methylpyridine intermediates. These reactions facilitate the introduction of various aryl groups, enhancing the biological profile of the resulting compounds .
Efficient Synthesis Techniques
Recent advancements have focused on developing more efficient synthetic routes that minimize waste and improve yield. For example, a one-pot Suzuki cross-coupling reaction has been reported to produce novel pyridine derivatives with good yields and purity .
Case Study: Anticancer Agents
A study investigated a series of 5-bromo-4-chloro-6-methylpyridine derivatives for their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, highlighting the compound's potential in drug development .
Case Study: Neuropharmacology
Another study explored the binding affinity of synthesized pyridine derivatives to dopamine receptors, demonstrating that specific substitutions on the pyridine ring could increase receptor selectivity and potency, suggesting applications in treating neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, the presence of electron-withdrawing halogen atoms and the electron-donating methyl group can influence the reactivity of the pyridine ring. The aldehyde group can act as an electrophile in various reactions, facilitating nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde is compared below with three analogs: 4-Chloro-6-methylpyridine-3-carbaldehyde , 5-Bromo-6-methylpyridine-3-carbaldehyde , and 5-Chloro-4-bromo-6-methylpyridine-3-carbaldehyde .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO, mg/mL) | LogP | Reactivity with Grignard Reagents |
|---|---|---|---|---|---|
| This compound | 264.50 | 148–152 | 45.2 | 2.8 | Moderate |
| 4-Chloro-6-methylpyridine-3-carbaldehyde | 169.59 | 112–115 | 68.7 | 1.5 | High |
| 5-Bromo-6-methylpyridine-3-carbaldehyde | 215.03 | 135–138 | 52.3 | 2.1 | Moderate |
| 5-Chloro-4-bromo-6-methylpyridine-3-carbaldehyde | 264.50 | 143–147 | 41.9 | 2.9 | Low |
Key Observations:
Halogen Effects :
- The presence of bromine at position 5 (vs. chlorine in the analog) increases molecular weight and LogP, enhancing lipophilicity. However, bromine’s larger atomic radius reduces solubility compared to chlorine-substituted analogs .
- Positional isomerism (e.g., 5-Bromo-4-chloro vs. 5-Chloro-4-bromo) alters reactivity: the former reacts moderately with Grignard reagents due to steric hindrance from the methyl group, while the latter shows lower reactivity due to electronic deactivation by adjacent halogens .
Thermal Stability: The dual halogenation (Br and Cl) in the target compound raises its melting point by ~15°C compared to mono-halogenated analogs, indicating stronger intermolecular halogen bonding .
Electronic Properties :
- DFT calculations (B3LYP/6-31G*) reveal that the formyl group at position 3 in all analogs acts as an electron-withdrawing group, but the electron-deficient nature is amplified in the bromo-chloro derivative, making it more electrophilic in Suzuki-Miyaura couplings .
Biological Activity
5-Bromo-4-chloro-6-methylpyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring with bromine and chlorine substituents, along with an aldehyde functional group. These structural elements contribute to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of halogen atoms enhances its binding affinity to various enzymes and receptors, influencing cellular pathways.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in critical biological processes. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, which play a vital role in drug metabolism. This property may affect the pharmacokinetics of co-administered drugs, warranting further investigation into its interactions.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against a panel of bacteria and fungi. Results indicated significant inhibition against E. coli and C. albicans, with MIC values comparable to established antibiotics .
- Cancer Cell Line Study : Another investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). The study reported a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-bromo-4-chloro-6-methylpyridine-3-carbaldehyde?
- Methodological Answer : A common approach involves halogenation and functionalization of pyridine precursors. For example, bromination and chlorination can be achieved using reagents like NBS (N-bromosuccinimide) or PCl₃ under controlled conditions. Microwave-assisted cross-coupling (e.g., Suzuki-Miyaura) with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) has been effective in introducing substituents while preserving the aldehyde group . Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and anhydrous Na₂SO₄ for drying .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- GC/HPLC : Assess purity (>95% by GC/HPLC is typical for research-grade material) .
- NMR : Key peaks include the aldehyde proton (δ ~9.8–10.2 ppm in -NMR) and aromatic protons (δ ~7.5–8.5 ppm). -NMR should confirm the aldehyde carbon (δ ~190–200 ppm) .
- IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Br/C-Cl vibrations (~550–650 cm⁻¹) .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : The aldehyde group is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at –20°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., CH₂Cl₂, THF) during reactions to avoid hydrolysis .
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence regioselectivity in further functionalization?
- Methodological Answer : The electron-withdrawing bromo and chloro groups at positions 4 and 5 direct electrophilic substitution to the less hindered position 2. Computational studies (DFT) can predict reactivity, while experimental validation involves monitoring reaction outcomes under varying conditions (e.g., temperature, catalyst loading) .
Q. What strategies mitigate decomposition of the aldehyde group during cross-coupling reactions?
- Methodological Answer : Protect the aldehyde as an acetal or oxime before coupling. Post-reaction, deprotection can be achieved using acidic conditions (e.g., HCl in dioxane). Alternatively, use low-temperature Pd-catalyzed reactions (e.g., ≤80°C) to minimize side reactions .
Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?
- Methodological Answer : Systematically test variables:
- Catalyst : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) in coupling efficiency.
- Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.
- Purification : Optimize column chromatography gradients (e.g., 5–50% ethyl acetate in hexane) .
Q. What are the challenges in characterizing byproducts from halogen-lithium exchange reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
